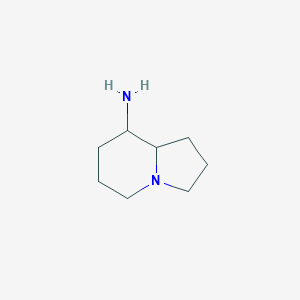

trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine

Description

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine |

InChI |

InChI=1S/C8H16N2/c9-7-3-1-5-10-6-2-4-8(7)10/h7-8H,1-6,9H2 |

InChI Key |

SHXUPEAVNUWGDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2CCCN2C1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine involves several steps and specific reaction conditions. One common synthetic route includes the hydrogenation of indolizine derivatives under high pressure and temperature conditions. Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction. The exact conditions and reagents used can vary depending on the desired purity and quantity of the final product.

Chemical Reactions Analysis

trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to naturally occurring indole derivatives. These derivatives are known for their diverse biological activities including anticancer and antimicrobial properties.

Case Study: Anticancer Activity

Research has indicated that indole derivatives can inhibit specific proteins involved in cancer cell proliferation. For instance, studies have shown that certain substituted indoles exhibit cytotoxicity against human cancer cell lines by targeting critical pathways in tumor growth and survival . The structural features of trans-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine may enhance its efficacy as a lead compound in developing new anticancer agents.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Its structural resemblance to known neurotransmitter precursors may allow it to modulate synaptic transmission and influence neurological disorders.

Case Study: Neurotransmitter Modulation

In vitro studies have demonstrated that compounds with similar bicyclic structures can influence serotonin and dopamine pathways. This modulation is crucial for developing treatments for conditions such as depression and anxiety disorders .

Synthetic Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. It can be used to synthesize more complex molecules through various chemical reactions including cyclization and functionalization processes.

Application Example: Synthesis of Indole Derivatives

The compound can be employed in the synthesis of novel indole derivatives via electrophilic aromatic substitution reactions or cyclization processes. These derivatives are often screened for biological activity against various pathogens and cancer cell lines .

Mechanism of Action

The mechanism of action of trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Functional Groups: The primary amine in the target compound contrasts with hydroxyls in swainsonine and carbonyl/oxazolidinone groups in synthetic analogs. This difference impacts polarity, solubility, and target selectivity.

- Stereochemistry : The trans configuration in the target compound may confer distinct conformational rigidity compared to cis-configured analogs like swainsonine (1S,2R,8R,8aR stereochemistry) .

Physicochemical Properties

Notes:

- Swainsonine’s hydroxyl groups contribute to its high aqueous solubility (10 mg/ml), whereas the target compound’s amine may offer intermediate solubility.

- The pentamethyl derivative from is highly hydrophobic, aligning with its role as a volatile aromatic compound .

trans-Octahydroindolizin-8-amine (Inferred)

- Hypothesized Activity: As a bicyclic amine, it may interact with neurotransmitter receptors (e.g., acetylcholine or serotonin receptors) or enzymes like monoamine oxidases.

Swainsonine ()

- Antitumor Effects: Induces apoptosis in esophageal squamous cell carcinoma and lung cancer cells .

- Immunomodulation: Enhances natural killer cell activity and synergizes with chemotherapeutics (e.g., paclitaxel) .

Q & A

Q. What are the key synthetic routes for trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine, and how is stereochemical control achieved?

The synthesis of indolizidine alkaloids like this compound often employs asymmetric catalysis or chiral pool strategies. For example, derivatives of octahydroindolizines have been synthesized via [3+2] cycloadditions or hydrogenation of bicyclic precursors. Stereochemical control is critical, particularly for the trans-configuration, which can be achieved using chiral auxiliaries or enantioselective hydrogenation catalysts. Characterization of intermediates via NMR and X-ray crystallography ensures fidelity to the desired stereochemistry .

Q. How is the molecular structure of this compound validated experimentally?

Advanced techniques such as X-ray crystallography and multidimensional NMR spectroscopy (e.g., , , NOESY) are essential. X-ray analysis resolves bond angles, ring conformations, and substituent orientations, while NMR identifies proton coupling patterns and spatial relationships (e.g., axial vs. equatorial hydrogen positions). For example, NOESY correlations can confirm the trans-configuration of substituents across the indolizidine ring system .

Q. What physicochemical properties are critical for in vitro assays?

Key properties include solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO, methanol). Experimental data for related compounds show:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.25 (pH 7.2 PBS) |

| Methanol | 5 |

| DMSO | 10 |

| These values inform solvent selection for biological assays and stability studies . |

Q. What primary biological activities have been reported for this compound?

While direct data on the amine derivative is limited, structurally related indolizidines (e.g., swainsonine) exhibit antitumor and immunomodulatory effects. Mechanisms include apoptosis induction in cancer cells (e.g., esophageal squamous carcinoma) and enhancing natural killer (NK) cell activity . These effects are dose-dependent and validated via flow cytometry and caspase-3 activation assays .

Advanced Research Questions

Q. How can coordination chemistry studies inform its interaction with biological targets?

Derivatives with donor atoms (e.g., amines) form stable complexes with transition metals (e.g., Cu, Zn). Such complexes may modulate enzyme activity (e.g., glycosidases) or redox behavior. Researchers should employ UV-Vis spectroscopy and cyclic voltammetry to study metal-binding stoichiometry and redox potentials. For example, phosphorus-containing analogs show enhanced metal coordination, altering biological activity .

Q. How does this compound synergize with chemotherapeutic agents?

Studies on swainsonine analogs demonstrate synergistic cytotoxicity with paclitaxel and cisplatin. Mechanistic investigations involve cell cycle arrest assays (e.g., G1/S phase blockage) and ROS generation measurements . Co-administration protocols require dose optimization to balance efficacy and toxicity, validated via isobologram analysis .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values or mechanism claims often arise from assay conditions (e.g., cell line variability, serum concentration). Researchers should:

Q. How can formulation strategies improve bioavailability for in vivo studies?

Low aqueous solubility (0.25 mg/mL in PBS) necessitates formulation optimization. Approaches include:

- Liposomal encapsulation (e.g., PEGylated liposomes for prolonged circulation).

- Salt formation (e.g., hydrochloride salts to enhance solubility).

- Co-solvent systems (e.g., ethanol/cremophor EL for intravenous delivery). Pharmacokinetic studies in murine models are critical for evaluating AUC and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.